molecular formula C20H21BrO3 B13051045 3-Bromo-2-(4-(tert-butyl)phenyl)-5,6-dimethoxybenzofuran

3-Bromo-2-(4-(tert-butyl)phenyl)-5,6-dimethoxybenzofuran

Cat. No.: B13051045
M. Wt: 389.3 g/mol
InChI Key: MDPMNDFBEWAJMK-UHFFFAOYSA-N
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Description

3-Bromo-2-(4-(tert-butyl)phenyl)-5,6-dimethoxybenzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a bromine atom, a tert-butyl group, and two methoxy groups attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(4-(tert-butyl)phenyl)-5,6-dimethoxybenzofuran typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and chromatography, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(4-(tert-butyl)phenyl)-5,6-dimethoxybenzofuran can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the benzofuran ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-(4-(tert-butyl)phenyl)-5,6-dimethoxybenzofuran, while oxidation with potassium permanganate can produce this compound-1-carboxylic acid.

Scientific Research Applications

3-Bromo-2-(4-(tert-butyl)phenyl)-5,6-dimethoxybenzofuran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(4-(tert-butyl)phenyl)-5,6-dimethoxybenzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxy groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(tert-butyl)phenyl)-5,6-dimethoxybenzofuran: Lacks the bromine atom, which may affect its reactivity and biological activity.

    3-Bromo-2-phenyl-5,6-dimethoxybenzofuran: Similar structure but without the tert-butyl group, which can influence its steric properties and interactions.

    3-Bromo-2-(4-methylphenyl)-5,6-dimethoxybenzofuran: Contains a methyl group instead of a tert-butyl group, affecting its hydrophobicity and reactivity.

Uniqueness

3-Bromo-2-(4-(tert-butyl)phenyl)-5,6-dimethoxybenzofuran is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom allows for further functionalization through substitution reactions, while the tert-butyl group provides steric hindrance that can influence the compound’s interactions with other molecules.

Properties

Molecular Formula

C20H21BrO3

Molecular Weight

389.3 g/mol

IUPAC Name

3-bromo-2-(4-tert-butylphenyl)-5,6-dimethoxy-1-benzofuran

InChI

InChI=1S/C20H21BrO3/c1-20(2,3)13-8-6-12(7-9-13)19-18(21)14-10-16(22-4)17(23-5)11-15(14)24-19/h6-11H,1-5H3

InChI Key

MDPMNDFBEWAJMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C3=CC(=C(C=C3O2)OC)OC)Br

Origin of Product

United States

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